molecular formula C22H25N5O5S B15185124 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-phenyl- CAS No. 142744-27-2

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-phenyl-

Cat. No.: B15185124
CAS No.: 142744-27-2
M. Wt: 471.5 g/mol
InChI Key: GXKOKBLWYHLOTL-UHFFFAOYSA-N
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Description

Compound X is a nitro-substituted benzenediamine derivative with a furanyl-thioether side chain and dimethylamino functional groups.

  • Nitro groups (4,6-dinitro): Electron-withdrawing properties that may enhance reactivity in electrophilic substitution or redox reactions.
  • Thioether linkage: Possible metal-binding capacity or role in stabilizing free radicals.
  • Furanyl and dimethylamino groups: Potential for hydrogen bonding or modulating solubility .

Properties

CAS No.

142744-27-2

Molecular Formula

C22H25N5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-3-N-phenylbenzene-1,3-diamine

InChI

InChI=1S/C22H25N5O5S/c1-25(2)14-17-8-9-18(32-17)15-33-11-10-23-19-12-20(24-16-6-4-3-5-7-16)22(27(30)31)13-21(19)26(28)29/h3-9,12-13,23-24H,10-11,14-15H2,1-2H3

InChI Key

GXKOKBLWYHLOTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- typically involves multiple steps:

    Formation of the Benzenediamine Core: The initial step involves the synthesis of 1,3-benzenediamine, which can be achieved through the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a suitable furan derivative reacts with the benzenediamine core.

    Addition of the Dimethylamino Group: The dimethylamino group is added via a Mannich reaction, involving formaldehyde, dimethylamine, and the furan derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using thiol-ene click chemistry to attach the thioethyl group and subsequent reactions to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions, using agents like sodium borohydride or lithium aluminum hydride, can reduce nitro groups to amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents under basic conditions.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds, extended conjugated systems.

Scientific Research Applications

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Structural Similarities :

  • Both compounds are benzenediamine derivatives.
  • Presence of electron-withdrawing groups (acetyl vs. nitro).

Key Differences :

Property Compound X N,N'-Diacetyl-1,4-phenylenediamine
Functional Groups Nitro, thioether, dimethylamino Acetyl
Molecular Weight Not provided 192.22 g/mol
Applications Hypothesized for research/drugs Laboratory research only

N,N'-Diacetyl-1,4-phenylenediamine lacks the redox-active nitro groups and thioether moieties of Compound X, suggesting divergent reactivity and applications.

Benzathine Benzylpenicillin (CAS 1538-09-6)

Though structurally dissimilar, this antibiotic salt highlights the role of diamine backbones in drug formulations:

  • Compound X : Likely rigid due to aromatic nitro groups.
  • Benzathine Benzylpenicillin : Flexible ethylenediamine linker enhances solubility and sustained release .

This comparison underscores how diamine derivatives are tailored for specific physicochemical or therapeutic outcomes.

Biological Activity

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-phenyl- is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups, including amines, nitro groups, and a furan ring, which contribute to its reactivity and potential pharmacological effects. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N6O5SC_{22}H_{26}N_{6}O_{5}S, with a molecular weight of 395.43 g/mol. Its structure includes a central 1,3-benzenediamine backbone modified by various substituents that enhance its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of multiple functional groups facilitates various chemical interactions that can influence biological processes at the molecular level. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors on cell membranes, influencing signal transduction pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Research into the biological activity of 1,3-Benzenediamine has revealed several significant findings:

Biological Activity Description References
Antimicrobial ActivityExhibits activity against various bacterial strains.
CytotoxicityInduces apoptosis in cancer cell lines.
Antioxidant PropertiesScavenges free radicals effectively.

Case Studies

Case Study 1: Antimicrobial Effects
In a study examining the antimicrobial properties of various substituted benzenediamines, it was found that the compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membrane integrity.

Case Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with varying concentrations led to increased rates of apoptosis, suggesting potential as an anticancer agent.

Synthesis and Applications

The synthesis of 1,3-Benzenediamine involves multiple steps that can be optimized for industrial applications. The complexity of its structure allows for potential applications in:

  • Pharmaceutical Development : As a lead compound for new drug formulations targeting various diseases.
  • Material Science : In the development of polymers or coatings with enhanced properties due to its reactive functional groups.

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